2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
- Huangjiangsu A, also known as pseudoprotodioscin, methyl protobioside, protodioscin, and protodeltonin, is a natural compound found in Curcuma longa (turmeric).
- It appears as an orange-yellow crystalline powder with good stability. While it is nearly insoluble in common solvents, it dissolves in organic solvents like alcohol and dimethyl sulfoxide (DMSO).
Preparation Methods
- Huangjiangsu A is primarily extracted from turmeric.
- The general process involves soaking turmeric powder in an organic solvent, followed by purification steps such as distillation and crystallization to obtain pure Huangjiangsu A.
Chemical Reactions Analysis
- Huangjiangsu A undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the reaction type. For example:
- Oxidation: May involve oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction: Could use reducing agents like sodium borohydride (NaBH₄).
- Substitution: Reactions with nucleophiles (e.g., amines) can lead to substitution products.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- Huangjiangsu A has been studied for its hepatoprotective potential against H₂O₂-induced cytotoxicity and reactive oxygen species (ROS) generation.
- It shows promise as a potential therapeutic agent for liver diseases .
- Beyond hepatoprotection, further research explores its applications in chemistry, biology, medicine, and industry.
Mechanism of Action
- The exact mechanism by which Huangjiangsu A exerts its effects remains an active area of investigation.
- It likely involves molecular targets and pathways related to oxidative stress and cellular protection.
Comparison with Similar Compounds
- Huangjiangsu A’s uniqueness lies in its specific structure and bioactivity.
- Similar compounds include other steroidal glycosides found in natural sources.
Remember that Huangjiangsu A is still an area of ongoing research, and its full potential and mechanisms are yet to be fully elucidated.
Properties
CAS No. |
1026020-27-8 |
---|---|
Molecular Formula |
C51H82O22 |
Molecular Weight |
1047.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O22/c1-20(19-65-46-40(61)38(59)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-41(62)37(58)34(55)22(3)66-47)43(64)44(32(18-54)71-49)72-48-42(63)39(60)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1 |
InChI Key |
FTNRXHIYUXAZFP-JNHRZEBYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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